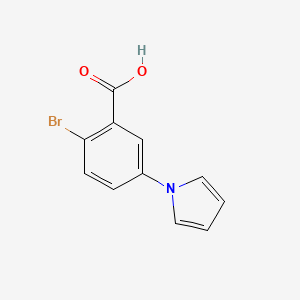

2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid

Description

Contextualization within Halogenated Benzoic Acid and Pyrrole (B145914) Derivatives

Halogenated benzoic acids are a class of organic compounds that have found extensive use in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of a halogen atom, such as bromine, can significantly alter the electronic properties and reactivity of the benzoic acid core, providing a handle for further chemical modifications through cross-coupling reactions.

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active natural products and synthetic drugs. nih.gov Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. nih.gov The pyrrole ring system is a key component in many marketed drugs, underscoring its importance in medicinal chemistry. nih.gov

The combination of these two pharmacologically relevant scaffolds in 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid results in a molecule with considerable potential as a building block for the synthesis of novel bioactive compounds.

Significance in Contemporary Organic Chemistry and Medicinal Chemistry Research

The significance of this compound lies in its utility as a versatile synthetic intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, allowing for the construction of diverse molecular architectures. The bromo-substituent on the phenyl ring serves as a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions.

In medicinal chemistry, the pyrrole-benzoic acid core is a recognized scaffold in the design of new therapeutic agents. For instance, derivatives of 2,5-dimethyl-pyrrol-1-yl-benzoic acid have been investigated as EPH receptor inhibitors. nih.gov The ability to functionalize the bromo position of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

Overview of Research Trajectories for Related Chemical Scaffolds

Research involving chemical scaffolds related to this compound is actively being pursued along several promising trajectories. One major area of focus is the synthesis of novel heterocyclic systems by leveraging the reactivity of both the pyrrole and the halogenated benzoic acid moieties. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems with unique three-dimensional structures.

Another significant research direction is the development of new catalysts and synthetic methodologies for the efficient and selective functionalization of such scaffolds. This includes the exploration of novel ligands for cross-coupling reactions and the development of C-H activation strategies to directly modify the aromatic rings.

Furthermore, there is ongoing interest in the biological evaluation of libraries of compounds derived from these scaffolds. High-throughput screening and other modern drug discovery techniques are being employed to identify new lead compounds for a variety of diseases. For instance, studies have explored the antibacterial and antifungal activities of pyrrole and pyrrolidine (B122466) compounds derived from 4-bromo-2-hydroxybenzoic acid hydrazide. arastirmax.com

Detailed Research Findings

Two classical methods for the formation of N-aryl pyrroles are the Paal-Knorr synthesis and the Ullmann condensation.

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would likely involve the reaction of 2,5-dimethoxytetrahydrofuran (B146720) (a protected form of succinaldehyde) with 5-amino-2-bromobenzoic acid. This reaction is typically carried out in the presence of an acid catalyst. ias.ac.in

Ullmann Condensation: This is a copper-catalyzed coupling reaction between an aryl halide and an amine, alcohol, or thiol. organic-chemistry.org The synthesis of this compound could potentially be achieved through the Ullmann condensation of 2,5-dibromobenzoic acid or 2-bromo-5-iodobenzoic acid with pyrrole in the presence of a copper catalyst and a base. nih.govnih.gov

The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the pyrrole ring and the substituted benzene (B151609) ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for all eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-H and C-N stretching and bending vibrations of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

The reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of derivatives. The following table provides examples of potential transformations.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid catalyst | Ester derivative |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide derivative |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Biaryl derivative |

| Heck Coupling | Alkene, Palladium catalyst, Base | Alkenyl derivative |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino derivative |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBOCLQRORPQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354115-80-3 | |

| Record name | 2-bromo-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid and Its Analogs

Established Synthetic Pathways

The construction of 2-bromo-5-(1H-pyrrol-1-yl)benzoic acid can be approached from two primary directions: direct synthesis or derivatization.

Direct Synthesis Strategies

Direct synthesis methods focus on the formation of the pyrrole (B145914) ring as a key step, starting from a substituted benzoic acid precursor. These strategies are advantageous for their convergent nature, often leading to the target molecule in a limited number of steps.

A primary and efficient route to N-substituted pyrroles is the Clauson-Kaas reaction, which involves the condensation of a primary amine with a 1,4-dicarbonyl equivalent. nih.govorganic-chemistry.org In the synthesis of this compound, 2-amino-5-bromobenzoic acid serves as the amine component. The 1,4-dicarbonyl functionality is typically provided by 2,5-dimethoxytetrahydrofuran (B146720), which under acidic conditions, hydrolyzes to form succinaldehyde (B1195056) in situ.

The reaction is generally carried out by refluxing the reactants in a suitable acidic solvent, such as glacial acetic acid. nih.gov The acidic environment facilitates both the hydrolysis of the 2,5-dimethoxytetrahydrofuran and the subsequent condensation and cyclization of the intermediate Schiff base to form the aromatic pyrrole ring. This one-pot reaction is a widely adopted method for the synthesis of a variety of N-arylpyrroles.

A typical procedure involves heating a mixture of 2-amino-5-bromobenzoic acid and 2,5-dimethoxytetrahydrofuran in glacial acetic acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product is typically isolated by pouring the reaction mixture into water, which precipitates the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

| Reactants | Reagents/Solvents | Conditions | Product | Yield (%) |

| 2-Amino-5-bromobenzoic acid, 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Reflux | This compound | Not specified in literature |

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgrgmcet.edu.in This method is highly versatile and can be applied to the synthesis of a wide array of substituted pyrroles. wikipedia.org For the preparation of this compound, this approach would also utilize 2-amino-5-bromobenzoic acid as the primary amine.

The key to the Paal-Knorr synthesis is the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole. The reaction is typically acid-catalyzed, with conditions ranging from weakly acidic to strongly acidic, depending on the reactivity of the substrates. organic-chemistry.org A variety of acids, including protic acids like hydrochloric acid and sulfuric acid, as well as Lewis acids, can be employed. alfa-chemistry.com

Modern variations of the Paal-Knorr synthesis have focused on developing milder and more environmentally friendly conditions, including the use of catalysts like iodine or saccharin, and sometimes proceeding under solvent-free conditions. rgmcet.edu.in These advancements have broadened the applicability of this reaction to substrates with sensitive functional groups.

| Amine Component | Dicarbonyl Component | Catalyst/Solvent | Product | General Yield Range (%) |

| 2-Amino-5-bromobenzoic acid | 1,4-Diketone (e.g., 2,5-hexanedione) | Acid catalyst (e.g., Acetic Acid, HCl) | This compound analog | >60 rgmcet.edu.in |

Derivatization from Precursors

An alternative to direct pyrrole ring formation is the modification of a precursor molecule that already contains the core pyrrolyl-benzoic acid structure or a closely related scaffold.

The synthesis of this compound can be effectively achieved through the hydrolysis of its corresponding ester, such as the methyl or ethyl ester. This two-step approach involves the initial synthesis of the ester followed by its conversion to the carboxylic acid. This strategy can be advantageous if the ester is easier to synthesize or purify than the final acid.

The ester precursor, for instance, methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate, can be prepared via the condensation of methyl 2-amino-5-bromobenzoate with 2,5-dimethoxytetrahydrofuran, following a similar procedure to the Clauson-Kaas reaction described earlier.

The subsequent hydrolysis of the ester is a standard and generally high-yielding transformation. It is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide in a co-solvent such as methanol (B129727) or ethanol. The reaction proceeds through a nucleophilic acyl substitution mechanism. After the reaction is complete, acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the desired this compound.

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| Methyl 2-bromo-5-(1H-pyrrol-1-yl)benzoate | 1. NaOH, H₂O/MeOH 2. HCl | 1. Reflux 2. Acidification | This compound | High (typically >90%) |

Functional group interconversion represents a broad category of synthetic strategies where one functional group is transformed into another. In the context of synthesizing this compound, this could involve, for example, the conversion of a different functional group at the 5-position of a 2-bromobenzoic acid derivative into a pyrrole ring.

While direct conversion of many functional groups to a pyrrole ring in a single step is uncommon, a multi-step sequence could be envisaged. For instance, a nitro group could be reduced to an amino group, which could then undergo a Paal-Knorr or Clauson-Kaas condensation as described above.

Another potential, though less direct, route could involve cross-coupling reactions. For instance, an Ullmann condensation could be employed to couple a halogenated benzoic acid with pyrrole. rsc.org However, the Ullmann reaction typically requires harsh conditions, including high temperatures and a copper catalyst, which might not be compatible with all functional groups present on the benzoic acid ring. rsc.org Modern advancements have led to milder conditions for Ullmann-type reactions.

While these functional group interconversion strategies are theoretically plausible, the direct condensation of 2-amino-5-bromobenzoic acid or the hydrolysis of its ester are generally the more established and straightforward methods for the synthesis of this compound.

Advanced Synthetic Approaches and Catalytic Methods

The creation of the pyrrole-benzoic acid linkage in this compound relies on sophisticated synthetic strategies. These methods are designed to be efficient and versatile, allowing for the synthesis of a variety of related structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Coupling for Pyrrole-Benzoic Acid Linkages)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a prominent example of such reactions, is particularly relevant for the synthesis of N-aryl compounds like this compound. This reaction involves the coupling of an amine (in this case, pyrrole) with an aryl halide (2-bromobenzoic acid derivative) in the presence of a palladium catalyst and a base.

The Ullmann condensation, a classical copper-catalyzed reaction, also serves as a valuable method for N-arylation. While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction, often employing ligands and milder conditions, have broadened its applicability. A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been described, which eliminates the need for protecting the carboxylic acid group. This method typically employs a copper catalyst, such as a combination of copper powder and copper(I) oxide, a base like potassium carbonate, and a high-boiling solvent such as 2-ethoxyethanol. nih.gov The reaction proceeds via the formation of a copper-amide intermediate followed by coupling with the aryl halide.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions. For palladium-catalyzed reactions, various phosphine (B1218219) ligands have been developed to enhance catalyst activity and stability. The optimization of these parameters is essential to achieve high yields and purity of the desired product.

A typical, though hypothetical, reaction setup for a copper-catalyzed Ullmann-type reaction between pyrrole and a 2-bromobenzoic acid derivative is presented in the table below.

| Parameter | Condition |

| Aryl Halide | 2-Bromobenzoic Acid Derivative |

| Amine | Pyrrole |

| Catalyst | Copper Powder and Copper(I) Oxide |

| Base | Potassium Carbonate |

| Solvent | 2-Ethoxyethanol |

| Temperature | 130 °C |

| Atmosphere | Nitrogen |

This table represents a generalized procedure based on similar reactions and would require specific optimization for the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.net This technology can be effectively applied to the synthesis of this compound and its analogs, particularly for the C-N bond formation step.

The use of microwave irradiation in Ullmann-type reactions has been shown to be beneficial. For instance, the copper-catalyzed amination of aryl halides with amines can be significantly accelerated under microwave conditions. nih.gov A study on the microwave-assisted synthesis of pyrrole derivatives demonstrated a significant reduction in reaction times and an increase in yields. pensoft.net

The key advantages of microwave-assisted synthesis include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and faster reaction rates.

Uniform Heating: This ensures even temperature distribution throughout the reaction vessel, minimizing side reactions.

Increased Efficiency: Often results in higher yields and purity of the final product.

A hypothetical comparison of conventional versus microwave-assisted synthesis for an N-arylation reaction is outlined below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature | High (often >100 °C) | Controlled, rapid heating to target temperature |

| Yield | Variable | Often improved |

| Energy Consumption | Higher | Lower |

This table illustrates the general advantages of microwave synthesis; specific outcomes would depend on the reaction being optimized.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the target compound while minimizing byproducts. For the synthesis of this compound, several parameters can be adjusted.

Key Parameters for Optimization:

Catalyst and Ligand: The choice of palladium or copper catalyst and the associated ligand can significantly impact the reaction's efficiency. For Buchwald-Hartwig aminations, a wide array of phosphine ligands are available, each with specific properties that can be matched to the substrates. queensu.ca

Base: The strength and nature of the base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base not only facilitates the deprotonation of the amine but can also influence the catalyst's activity.

Solvent: The polarity and boiling point of the solvent play a significant role. Solvents like toluene, dioxane, and DMF are commonly used in cross-coupling reactions.

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Microwave synthesis allows for precise temperature control and can drastically reduce the required reaction time. pensoft.net

Yield Enhancement Strategies:

High-Throughput Screening: This technique allows for the rapid testing of a large number of reaction conditions in parallel, accelerating the optimization process.

Stoichiometry of Reactants: Adjusting the ratio of the aryl halide to the amine can influence the reaction outcome.

Removal of Water: In some cases, anhydrous conditions are necessary to prevent catalyst deactivation and unwanted side reactions.

The following table provides a hypothetical example of an optimization study for a cross-coupling reaction.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 85 |

| 3 | CuI | L-proline | K₃PO₄ | DMSO | 120 | 78 |

This is a representative data table illustrating how different parameters can be varied to optimize a reaction. The values are for illustrative purposes only.

Purification Techniques in Synthesis

After the synthesis of this compound, purification is essential to remove unreacted starting materials, catalyst residues, and byproducts. The acidic nature of the carboxylic group and the aromatic character of the pyrrole and benzene (B151609) rings influence the choice of purification method.

Common purification techniques for this type of compound include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acid derivatives, water or aqueous solvent mixtures are often effective. google.com The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase. For acidic compounds like this compound, silica (B1680970) gel is a common stationary phase. A mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used as the mobile phase, with the polarity gradually increased to elute the desired compound. The addition of a small amount of acetic or formic acid to the eluent can improve the peak shape and separation of acidic compounds.

Acid-Base Extraction: The carboxylic acid functionality allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The benzoic acid derivative will be deprotonated and move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure acid, which can then be collected by filtration.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

| Purification Technique | Principle | Typical Solvents/Reagents |

| Recrystallization | Differential solubility at different temperatures | Water, Ethanol/Water, Ethyl Acetate (B1210297)/Hexane |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel (stationary phase), Hexane/Ethyl Acetate with acetic acid (mobile phase) |

| Acid-Base Extraction | Partitioning between immiscible liquids based on acidity | Organic solvent (e.g., Ethyl Acetate), Aqueous base (e.g., NaHCO₃), Aqueous acid (e.g., HCl) |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and electronic environment of the hydrogen atoms in 2-Bromo-5-(1H-pyrrol-1-yl)benzoic Acid. The spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the substituted benzene (B151609) ring.

The protons of the pyrrole ring, typically appearing as multiplets, would provide information about the substitution pattern. The protons on the benzene ring would exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) that are dictated by their coupling with adjacent protons, confirming the ortho, meta, and para relationships. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |

| Aromatic (Benzoic Acid Ring) | 7.5 - 8.5 | Multiplets | 2-8 |

| Pyrrole Ring | 6.0 - 7.5 | Multiplets | 2-4 |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid would be readily identifiable by its characteristic downfield chemical shift (typically > 160 ppm). The carbon atoms of the benzene and pyrrole rings would appear in the aromatic region of the spectrum. The carbon atom attached to the bromine would be influenced by the halogen's electronegativity, affecting its chemical shift.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| Aromatic (Benzoic Acid Ring) | 110 - 140 |

| Pyrrole Ring | 100 - 130 |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish long-range connectivity, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyrrole ring and the benzoic acid moiety, as well as confirming the positions of the substituents on both rings. For instance, a correlation between the pyrrole protons and the carbon of the benzoic acid ring to which the pyrrole is attached would be a key piece of evidence.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The presence of bromine would be indicated by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.

Expected HR-MS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (for C₁₁H₉⁷⁹BrNO₂) | 265.9811 |

| [M+H]⁺ (for C₁₁H₉⁸¹BrNO₂) | 267.9791 |

Note: These are calculated values for the protonated molecule.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, would provide valuable structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), or the carboxylic acid group (COOH). The cleavage of the bond between the pyrrole and the benzoic acid ring could also be observed, providing further confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit a series of absorption bands characteristic of its carboxylic acid, pyrrole, and brominated aromatic components.

The most prominent features would be associated with the carboxylic acid group. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band, the aromatic and pyrrolic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to be in the range of 1680-1710 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the benzoic acid ring and the degree of hydrogen bonding in the solid state.

The spectrum would also display characteristic absorptions for the pyrrole ring. These include C-H stretching vibrations, as mentioned, and C-N stretching vibrations, typically found in the 1300-1400 cm⁻¹ region. Aromatic C=C stretching vibrations from both the benzene and pyrrole rings are expected to produce a series of bands in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is anticipated to give rise to a band in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Aromatic/Pyrrole | C-H Stretch | >3000 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aromatic/Pyrrole | C=C Stretch | 1450-1600 | Medium to Strong |

| Pyrrole | C-N Stretch | 1300-1400 | Medium |

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be primarily defined by the dihedral angle between the plane of the benzoic acid ring and the plane of the pyrrole ring. Steric hindrance between the two rings would likely lead to a non-coplanar arrangement. In analogous structures, such as 5-Bromo-2-(phenylamino)benzoic acid, a significant twist between the aromatic rings is observed, with a dihedral angle of approximately 45.74°. researchgate.net A similar twisted conformation would be expected for this compound.

The orientation of the carboxylic acid group relative to the benzene ring is another important conformational feature. Typically, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize conjugation, although slight deviations can occur due to crystal packing forces.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid functional groups. A common and highly stable motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.net This is a highly probable packing arrangement for the title compound.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid

Reactivity at the Benzoic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, allowing for a variety of functionalization strategies.

Carboxylic Acid Functionalization (e.g., Esterification, Amidation)

The carboxylic acid functionality of 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid is readily converted into esters and amides, which are pivotal transformations in medicinal chemistry and materials science.

Esterification: The synthesis of methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate has been reported, demonstrating a common esterification pathway. Typically, such reactions are carried out by treating the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Amidation: The formation of amides from this compound has been documented, leading to compounds such as 2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide and 5-bromo-N-cyclopropyl-2-(1H-pyrrol-1-yl)benzamide. chemicalregister.comnih.gov These reactions are generally achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. These amides are of interest in the development of new bioactive molecules. A general procedure for the synthesis of N-benzamide derivatives involves the reaction of a benzoic acid with a substituted amine. nanobioletters.com

Table 1: Examples of Carboxylic Acid Functionalization

| Product | Reagents and Conditions | Reference |

|---|---|---|

| Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate | Methanol, Acid catalyst | |

| 2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide | Methylamine, Coupling agent | chemicalregister.com |

| 5-bromo-N-cyclopropyl-2-(1H-pyrrol-1-yl)benzamide | Cyclopropylamine, Coupling agent | nih.gov |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, methods for the decarboxylation of bromo-substituted benzoic acids have been developed. These reactions often require specific catalysts and conditions to proceed efficiently. For instance, silver-catalyzed decarboxylation of benzoic acids is a known method. guidechem.com While specific studies on the decarboxylation of this compound are not widely reported, the presence of the bromine atom and the electron-rich pyrrole (B145914) ring may influence the reaction conditions required. One-step bromo-decarboxylation of 2-pyrone-carboxylic acids using N-bromosuccinimide (NBS) and lithium acetate (B1210297) has also been reported, which could be a potential pathway to explore for this compound. researchgate.net

Reactivity at the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on Pyrrole

Electrophilic aromatic substitution is a characteristic reaction of pyrroles. In N-arylpyrroles, the regioselectivity of this reaction is influenced by both the activating nature of the pyrrole ring and the directing effects of the N-aryl substituent. Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 and C5 positions due to the stabilization of the cationic intermediate. nih.govnih.gov For 1-phenylpyrrole, nitration has been shown to occur at the ortho and para positions of the phenyl ring, as well as on the pyrrole ring, depending on the reaction conditions. nih.govfrontiersin.org Halogenation of 1-methylpyrrole (B46729) with N-haloimides can also lead to substitution on the pyrrole ring. psu.edu While specific examples for this compound are scarce, it is anticipated that electrophiles would attack the C2' or C5' positions of the pyrrole ring.

Functionalization of the Pyrrole Nitrogen

Direct functionalization of the pyrrole nitrogen in this compound is not a primary reaction pathway as the nitrogen is already substituted with the bromobenzoic acid moiety. However, the synthesis of various N-arylpyrroles is a well-established field, often involving the condensation of a primary amine with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) or through transition metal-catalyzed cross-coupling reactions. arkat-usa.org

Transformations involving the Bromine Substituent

The bromine atom on the benzoic acid ring is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely applicable to aryl bromides and has been used to synthesize a variety of biaryl compounds. nih.govmdpi.comnih.govmdpi.com Although specific examples with this compound are not extensively documented, it is a highly probable substrate for Suzuki coupling with various boronic acids to introduce new aryl or vinyl groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.comrsc.orgorganic-chemistry.orgwikipedia.org This reaction is another viable strategy for the derivatization of this compound, allowing for the introduction of various alkenyl substituents.

Sonogashira Coupling: The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction would enable the introduction of an alkynyl group at the bromine-substituted position of the benzoic acid ring. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting an aryl halide with an amine. This would be a suitable method for introducing various amino groups in place of the bromine atom on the benzoic acid ring of the target molecule.

Table 2: Potential Cross-Coupling Reactions at the Bromine Substituent

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 2-Aryl-5-(1H-pyrrol-1-yl)benzoic acid |

| Heck Reaction | Alkene | Pd catalyst, Base | 2-Alkenyl-5-(1H-pyrrol-1-yl)benzoic acid |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | 2-Alkynyl-5-(1H-pyrrol-1-yl)benzoic acid |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 2-Amino-5-(1H-pyrrol-1-yl)benzoic acid |

Nucleophilic Aromatic Substitution Reactions

Although aromatic rings are generally resistant to nucleophilic attack, substitution can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. In this compound, the carboxylic acid group (-COOH) acts as an electron-withdrawing substituent. When this group is positioned ortho or para to a leaving group, such as the bromine atom in this molecule, it can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process through resonance. philadelphia.edu.jo

The bimolecular displacement mechanism for Nucleophilic Aromatic Substitution (SNAr) involves two main steps:

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electron-withdrawing carboxylic acid group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion.

This reactivity allows for the displacement of the bromine atom with various nucleophiles, providing a pathway to introduce a range of functional groups at the 2-position of the benzoic acid core. The efficiency of SNAr reactions is highly dependent on the strength of the nucleophile and the presence of activating groups. nih.govorganic-chemistry.orgnih.gov

Cross-Coupling Reactions for C-C Bond Formation

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. rsc.org Palladium-catalyzed reactions are particularly prevalent for aryl bromides. uzh.chresearchgate.netnih.gov

Key Cross-Coupling Strategies:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a new, substituted alkene. The reaction is catalyzed by a palladium complex.

Sonogashira Coupling: This method creates a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

These reactions offer a powerful and modular approach to extend the carbon framework of the molecule, allowing for the synthesis of a wide array of complex derivatives. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yield and selectivity. uzh.ch

| Reaction Name | Coupling Partner | Catalyst/Reagents | Resulting Bond |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck Coupling | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) (alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) (alkynyl) |

| Stille Coupling | Organostannane | Pd Catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. |

Broader Reaction Categories

Oxidation Reactions

The functional groups within this compound exhibit different susceptibilities to oxidation. The benzene (B151609) ring is generally stable to oxidation except under harsh conditions. While strong oxidizing agents can oxidize alkyl side-chains on a benzene ring to a carboxylic acid, this molecule already possesses this group. askthenerd.comlibretexts.org

The pyrrole ring, being an electron-rich heterocycle, is more prone to oxidation than the benzene ring, though it is still relatively stable. Strong oxidizing agents can lead to ring-opening or polymerization.

The carboxylic acid group itself is at a high oxidation state and is resistant to further oxidation. However, oxidative processes involving the molecule as a whole, such as oxidative coupling or lactonization under specific catalytic systems (e.g., cobalt-catalyzed reactions), could be envisioned, particularly in the synthesis of complex polycyclic structures. researchgate.net

Reduction Reactions

Reduction reactions can target either the carboxylic acid group or the aromatic rings.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction. This transformation provides a benzyl (B1604629) alcohol derivative, which is a versatile intermediate for further functionalization.

Reduction of the Aromatic Rings: Catalytic hydrogenation of aromatic rings requires forcing conditions, such as high pressure and temperature, or specialized catalysts like rhodium on carbon. philadelphia.edu.jo Under standard catalytic hydrogenation conditions (e.g., H₂ with a palladium catalyst), the benzene and pyrrole rings are typically unaffected. philadelphia.edu.jo This allows for the selective reduction of other functional groups if they were present in a derivative. Reduction of the nitro group to an amine or an aryl ketone to an alkane are common transformations on substituted benzenes that proceed under conditions that leave the ring intact. libretexts.org

Cyclization and Heterocycle Formation

The carboxylic acid group is an excellent starting point for the synthesis of various five-membered heterocycles through cyclization reactions. These transformations typically involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, followed by reaction with a suitable binucleophile.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from benzoic acids is a well-established route. researchgate.netsphinxsai.comnih.gov The general pathway involves:

Esterification: The carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester).

Hydrazide Formation: The ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the acid hydrazide.

Cyclization: The acid hydrazide undergoes dehydrative cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. This step can be achieved by reacting the hydrazide with another carboxylic acid derivative or through oxidative cyclization using reagents like phosphorus oxychloride (POCl₃). sphinxsai.comnih.gov

Triazoles: Similar to oxadiazoles, 1,2,4-triazoles can be synthesized from the acid hydrazide intermediate. nih.govnepjol.inforesearchgate.net A common method involves:

Formation of an acid hydrazide from this compound.

Reaction of the hydrazide with an appropriate one-carbon source. For instance, reaction with thiocarbohydrazide (B147625) can lead to 4-amino-1,2,4-triazole-5-thiones. nih.gov Another route involves converting the hydrazide to a potassium dithiocarbazinate, which is then cyclized with hydrazine hydrate. nepjol.info

Azetidinones (β-Lactams): The synthesis of 2-azetidinones often proceeds via the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base). mdpi.comnih.govchemijournal.com To utilize this compound, a multi-step sequence is required:

Intermediate Formation: The carboxylic acid must first be converted into a precursor for either the imine or the ketene component. For example, the acid could be converted to an amine (via Curtius or similar rearrangement), which is then condensed with an aldehyde to form a Schiff base.

Cycloaddition: The resulting Schiff base is then reacted with a ketene, often generated in situ from an acid chloride (like chloroacetyl chloride) and a base (like triethylamine), to form the 2-azetidinone ring. nih.govchemijournal.comresearchgate.net Alternatively, direct cyclocondensation of the carboxylic acid with an imine can be achieved using specific reagents like diphosphorus (B173284) tetraiodide. researchgate.net

Thiazolidinones: 4-Thiazolidinones are commonly synthesized by the cyclocondensation of a Schiff base with thioglycolic acid. nih.govgoogle.com The synthetic strategy is analogous to that for azetidinones:

Schiff Base Formation: An amine derivative, obtained from the parent carboxylic acid, is condensed with an aldehyde to form the required imine.

Cyclocondensation: The imine is refluxed with thioglycolic acid (mercaptoacetic acid), often in the presence of a catalyst like anhydrous ZnCl₂, to yield the 4-thiazolidinone (B1220212) derivative. nih.gov The water formed during the reaction is typically removed to drive the reaction to completion.

| Target Heterocycle | Key Intermediate from Benzoic Acid | Key Reagents for Cyclization |

| 1,3,4-Oxadiazole | Acid Hydrazide | Phosphorus Oxychloride (POCl₃) |

| 1,2,4-Triazole | Acid Hydrazide | Carbon Disulfide, Hydrazine Hydrate |

| Azetidinone | Imine (Schiff Base) | Chloroacetyl Chloride, Triethylamine |

| 4-Thiazolidinone | Imine (Schiff Base) | Thioglycolic Acid, ZnCl₂ |

Theoretical and Computational Investigations of 2 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These computational methods allow for the prediction of various molecular properties that are often difficult or impossible to measure experimentally. For 2-Bromo-5-(1H-pyrrol-1-yl)benzoic acid, these studies focus on its geometry, stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua It is favored for its balance of accuracy and computational efficiency. DFT calculations form the basis for understanding the conformational landscape, electronic properties, and spectroscopic signatures of this compound.

Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of a molecule. The flexibility of this compound arises from the rotation around the single bonds connecting the pyrrole (B145914) ring to the benzene (B151609) ring and the carboxylic acid group to the benzene ring.

A Potential Energy Surface (PES) scan is performed using DFT to explore the energy changes associated with the rotation of specific dihedral angles. scispace.com By systematically rotating these bonds and calculating the energy at each step, a PES plot is generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. scispace.com This analysis reveals the molecule's most probable shape in its ground state. For this molecule, key rotations would be around the C-N bond (connecting the benzene and pyrrole rings) and the C-C bond (connecting the benzene ring and the carboxyl group).

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Global Minimum) |

| 120 | 3.8 | Eclipsed (Transition State) |

| 180 | 1.5 | Anti (Local Minimum) |

Note: The data in the table is illustrative of typical results from a PES scan and does not represent actual calculated values for this compound, which are not available in the searched literature.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that dictate a molecule's reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic transport properties. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily excitable. irjweb.com DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance.

| Property | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Data not available | Chemical reactivity and stability |

DFT calculations are a reliable tool for predicting the vibrational and electronic spectra of molecules. ijtsrd.com The theoretical vibrational frequencies, corresponding to FT-IR and Raman spectra, are obtained by calculating the second derivatives of the energy with respect to atomic displacements. mdpi.com These calculated frequencies help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and rocking of bonds. ijtsrd.comresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength, can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. researchgate.netmpg.de

| Analysis Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational (IR/Raman) | Frequency (cm-1) | Data not available | O-H stretch, C=O stretch, C-Br stretch |

| Electronic (UV-Vis) | λmax (nm) | Data not available | π → π, n → π transitions |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying the reactive sites of a molecule. semanticscholar.org

Typically, regions of negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and a more positive potential near the hydrogen atom of the hydroxyl group. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. wisc.edunih.gov It transforms the calculated wavefunctions into localized orbitals that correspond to the familiar chemical concepts of core, lone pair, and bonding orbitals.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carboxyl) | σ(C-O) | Data not available |

| π(C=C)pyrrole | π(C=C)benzene | Data not available |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited state properties of molecules. researchgate.net It provides insights into electronic transitions, absorption and emission spectra, and the nature of excited states, which are crucial for understanding the photophysical and photochemical behavior of a compound. For this compound, TD-DFT calculations can elucidate how its specific structural features—the benzoic acid core, the pyrrole substituent, and the bromine atom—collectively influence its interaction with light.

The electronic properties of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. The pyrrole group, being an electron-donating heterocycle, is expected to engage in π-conjugation with the benzene ring. This interaction typically leads to a redistribution of electron density upon photoexcitation, often resulting in an intramolecular charge transfer (ICT) from the pyrrole moiety to the electron-withdrawing carboxylic acid group. Such ICT transitions are fundamental to the photophysical properties of many organic molecules. For the related compound 4-(1H-pyrrol-1-yl)benzoic acid (PBA), studies have revealed the presence of two competitive fluorescence emissions originating from a delocalized excited state and a twisted intramolecular charge transfer (TICT) state. The formation of the TICT state from the initially formed Franck-Condon excited state occurs within picoseconds, involving rotational motion around the C-N bond connecting the pyrrole and phenyl rings.

TD-DFT calculations on this compound would typically involve:

Geometry Optimization: Optimizing the ground state (S₀) and first excited state (S₁) geometries to understand structural changes upon excitation.

Vertical Excitation Energies: Calculating the energies required for electronic transitions from the ground state, which correspond to the maxima in the absorption spectrum (λmax).

Orbital Analysis: Examining the molecular orbitals involved in the electronic transitions (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) to characterize the nature of the excited states (e.g., π→π, n→π, or ICT).

Solvent Effects: Incorporating solvent models (like the Polarizable Continuum Model, PCM) to simulate how the environment affects the excited state properties, as solvatochromism (a change in color with solvent polarity) is common in charge-transfer compounds. beilstein-journals.org

A hypothetical TD-DFT study on this molecule would likely predict a red-shift (bathochromic shift) in the main absorption band compared to benzoic acid, due to the extended π-conjugation from the pyrrole ring. researchgate.net The analysis of molecular orbitals would be expected to show the HOMO localized more on the electron-rich pyrrole ring and the LUMO on the benzoic acid moiety, confirming an ICT character for the lowest energy transition. The calculated rate of intersystem crossing would likely be higher compared to a non-brominated analog, highlighting the influence of the bromine atom on the molecule's potential for phosphorescence or photochemical reactions proceeding through a triplet state.

| Computational Parameter | Predicted Outcome for this compound | Influencing Factor |

| Absorption Maximum (λmax) | Red-shifted compared to benzoic acid. | Extended π-conjugation from the pyrrole ring. |

| Nature of S₁ State | Intramolecular Charge Transfer (ICT) character. | Electron-donating pyrrole and electron-withdrawing carboxyl group. |

| Fluorescence Quantum Yield | Potentially lower than non-brominated analogs. | Heavy-atom effect of bromine enhancing intersystem crossing. |

| Intersystem Crossing (ISC) Rate | Enhanced compared to non-brominated analogs. | Spin-orbit coupling induced by the bromine atom. |

Molecular Modeling and Simulation

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity. chitkara.edu.in These models help in understanding the structural requirements for activity and in designing new, more potent molecules. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful as they consider the 3D spatial properties of molecules. ijpsonline.com

A typical 3D-QSAR study, such as CoMFA, on a series of analogs of this compound would involve the following steps:

Dataset Selection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.

Molecular Alignment: All molecules in the dataset are aligned or superimposed based on a common structural scaffold. This is a critical step, as the results are highly dependent on the alignment rule.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom. These calculated energy values form the independent variables for the analysis.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the variations in the steric and electrostatic fields (the independent variables) and the variation in biological activity (the dependent variable). ijpsonline.com

Model Validation: The predictive power of the resulting QSAR model is rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction of activity for a set of external test compounds not used in model generation (r²pred). mdpi.com

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

| Contour Map Color | Field Type | Interpretation for Activity |

| Green | Steric | Favorable: Bulkier substituents in this region are predicted to increase activity. |

| Yellow | Steric | Unfavorable: Bulkier substituents in this region are predicted to decrease activity. |

| Blue | Electrostatic | Favorable: Positive charge/electron-poor groups are predicted to increase activity. |

| Red | Electrostatic | Favorable: Negative charge/electron-rich groups are predicted to increase activity. |

For this compound, a hypothetical CoMFA study on its derivatives could reveal, for example, that bulky, electron-withdrawing groups at the 4-position of the pyrrole ring enhance activity, while any substitution on the bromine-bearing side of the benzene ring is detrimental. Such insights provide a rational basis for the design of new analogs with improved therapeutic potential. rsc.org

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. While specific docking studies on this compound are not documented, research on structurally similar pyrrole-containing compounds provides valuable insights into their potential binding modes.

Studies on pyrrole derivatives, such as pyrrole-2-carboxamides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides, have demonstrated their ability to act as inhibitors for various enzymes, including those involved in bacterial cell wall synthesis (e.g., enoyl-ACP reductase) and cancer pathways. nih.govnih.gov Molecular docking simulations in these studies have been crucial for elucidating the key interactions that stabilize the ligand-protein complex.

Key interactions typically observed in docking studies of related pyrrole derivatives include:

Hydrogen Bonds: The carboxylic acid group of the benzoic acid moiety is a prime candidate for forming hydrogen bonds with polar amino acid residues (like Arginine, Serine, or Aspartate) in a protein's active site. The N-H group of the pyrrole ring or amide linkers in more complex derivatives can also act as hydrogen bond donors.

Hydrophobic Interactions: The aromatic rings (both benzene and pyrrole) can engage in hydrophobic and π-stacking interactions with nonpolar residues such as Phenylalanine, Tyrosine, and Leucine.

Halogen Bonds: The bromine atom on the benzoic acid ring can potentially form halogen bonds—a noncovalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site (like a backbone carbonyl oxygen) on the protein.

For example, in a study of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), docking revealed that hydrogen bonds involving the amide hydrogens were crucial for potency. nih.gov Similarly, docking of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs into the active site of enoyl ACP reductase showed key interactions with amino acid residues like ARG60 and GLN28. nih.gov

The table below summarizes the types of interactions that could be anticipated for this compound if it were docked into a hypothetical protein active site, based on the functionalities present in the molecule and findings from related compounds.

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic Acid (-COOH) | Arginine (Arg), Lysine (B10760008) (Lys), Serine (Ser) | Hydrogen Bonding, Salt Bridge |

| Pyrrole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic |

| Benzene Ring | Leucine (Leu), Valine (Val), Alanine (Ala) | Hydrophobic Interactions |

| Bromine Atom (-Br) | Backbone Carbonyl Oxygen, Aspartate (Asp) | Halogen Bonding, Electrostatic |

These computational studies are instrumental in rationalizing the structure-activity relationships observed experimentally and provide a solid foundation for designing more effective inhibitors by optimizing these key molecular interactions.

Research Applications and Potential of 2 Bromo 5 1h Pyrrol 1 Yl Benzoic Acid Scaffolds

Medicinal Chemistry Research and Drug Design Principles

The unique combination of a pyrrole (B145914) ring, a benzoic acid moiety, and a bromine atom in 2-bromo-5-(1H-pyrrol-1-yl)benzoic acid provides a framework that can be chemically modified to interact with the active sites of different enzymes. The pyrrole ring can engage in hydrophobic and aromatic interactions, the carboxylic acid group can form hydrogen bonds and salt bridges, and the bromine atom can act as a bulky group or a site for further chemical modification. These features make it an attractive starting point for the development of targeted enzyme inhibitors.

Design and Synthesis of Enzyme Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

While the this compound scaffold holds theoretical potential for the design of PTP1B inhibitors due to the presence of a carboxylic acid that could mimic the phosphate (B84403) group of the substrate, a comprehensive search of publicly available scientific literature did not yield specific studies on the design, synthesis, or biological evaluation of its direct derivatives as PTP1B inhibitors. Research on PTP1B inhibitors has explored other benzoic acid-containing molecules and various pyrrole derivatives, but a direct investigation into the potential of the this compound scaffold for this target is not documented in the available resources.

Dihydrofolate Reductase (DHFR) Inhibitors

The this compound scaffold has been utilized in the design of potent inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of DNA precursors. A study focused on 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate (B1203000) derivatives, which are directly derived from the core scaffold, demonstrated their potential as dual inhibitors of DHFR and enoyl-acyl carrier protein (enoyl-ACP) reductase.

The design of these inhibitors was guided by in silico molecular modeling studies. The pyrrole and benzoate moieties of the scaffold were found to fit within the binding pocket of Mycobacterium tuberculosis DHFR (MtDHFR). The inhibitory activity of these compounds is attributed to their ability to form hydrogen bonding interactions with key amino acid residues in the active site, such as ARG32 and ARG60.

Several synthesized derivatives exhibited significant inhibitory activity against MtDHFR. The table below summarizes the inhibitory concentrations (IC50) for some of the most potent compounds from this study.

| Compound ID | MtDHFR IC50 (µM) |

| 5b | 23 |

| 6d | 35 |

| Trimethoprim (Standard) | 92 |

The data indicates that derivatives of the this compound scaffold can be more potent than the standard DHFR inhibitor, trimethoprim, highlighting the potential of this chemical framework in developing new antibacterial agents.

Enoyl ACP Reductase (ENR) Inhibitors

The same study that identified DHFR inhibitors also confirmed the activity of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives against Enoyl-ACP Reductase (InhA), another critical enzyme in fatty acid biosynthesis in Mycobacterium tuberculosis.

Molecular docking studies revealed that these derivatives fit snugly into the binding pocket of InhA. Their inhibitory action is mediated through hydrogen bonding interactions with the catalytically important residue TYR158 and the cofactor NAD+. This dual-targeting capability is a significant advantage in the development of new antitubercular drugs, as it may help to overcome drug resistance.

The inhibitory efficacy of these compounds against InhA is presented in the table below as percentage inhibition at a concentration of 50 µM.

| Compound ID | InhA Inhibition (%) at 50 µM |

| 5b | 51 |

| 6d | 48 |

These findings underscore the versatility of the this compound scaffold for the development of dual-target inhibitors for infectious diseases.

Cyclooxygenase (COX-1, COX-2) Inhibitors

The pyrrole-containing scaffold is a well-established feature in a number of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Research into pyrrole carboxylic acid derivatives has provided insights into the design principles for developing selective COX-1 and COX-2 inhibitors.

Studies on related pyrrole derivatives have shown that the nature and position of substituents on the pyrrole and benzoic acid rings play a crucial role in determining the inhibitory potency and selectivity. For instance, the presence of a small acidic group is generally effective for inhibition of both COX-1 and COX-2. However, the introduction of bulkier groups can shift the selectivity towards COX-1.

While specific inhibitory data for this compound itself is not available, the known structure-activity relationships for related pyrrole-based NSAIDs suggest that this scaffold could be a promising starting point for designing novel COX inhibitors. The bromo substituent could be explored for its steric and electronic effects on binding to the COX active site.

Histone Deacetylase (HDAC) Inhibitors

The pyrrole scaffold has also been incorporated into the design of Histone Deacetylase (HDAC) inhibitors. A class of synthetic HDAC inhibitors known as aroyl-pyrrolyl-hydroxy-amides (APHAs) features a central pyrrole ring. These compounds typically consist of a zinc-binding group (like a hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme.

In the context of the this compound scaffold, the pyrrole-benzoyl moiety could serve as the cap group. The design of APHA-based HDAC inhibitors has shown that modifications to the cap group can significantly influence HDAC activity and isoform selectivity. For example, smaller hydrophobic cap groups have been shown to improve class II HDAC selectivity, while bulkier aromatic substituents can increase class I HDAC selectivity.

While there is no direct research on this compound derivatives as HDAC inhibitors, the established principles from APHA research suggest that this scaffold could be a valuable component in the design of new HDAC inhibitors for potential use in cancer therapy.

Investigation of Antimicrobial Agents (Antibacterial, Antifungal, Antitubercular)

The pyrrole and benzoic acid moieties are individually recognized for their presence in a wide array of biologically active compounds, including those with antimicrobial properties. nih.gov Benzoic acid and its derivatives are known to possess antibacterial and antifungal effects, often utilized as preservatives in food and cosmetic products. researchgate.net Their mechanism of action can involve the disruption of bacterial cell homeostasis through the release of protons into the cytoplasm. researchgate.net

Similarly, the pyrrole ring is a core structure in numerous natural and synthetic compounds exhibiting diverse biological activities, including antibacterial, antifungal, and antitubercular properties. nih.govnih.gov For instance, derivatives of pyrrole have been shown to be effective against various bacterial strains, both Gram-positive and Gram-negative. nih.gov The antibacterial potential of pyrrole-based compounds is often enhanced with different substitutions on the pyrrole ring. nih.gov

Derivatives incorporating both a bromo-substituted aromatic ring and a pyrrole or pyrrolidine (B122466) structure have been synthesized and evaluated for their antimicrobial activities. For example, the cyclocondensation of 4-bromo-2-hydroxy benzoic acid arylidene hydrazides with maleic anhydride (B1165640) and succinic anhydride has yielded pyrrole and pyrrolidine derivatives, respectively, which were subsequently tested for antibacterial and antifungal activities. arastirmax.com Furthermore, some pyrrole derivatives containing a bromo-phenyl group have demonstrated efficacy against various bacterial strains. nih.gov

The investigation into pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives has revealed their potential as antibacterial agents, particularly against Mycobacterium tuberculosis. nih.gov This highlights the potential for the this compound scaffold to serve as a basis for the development of new antitubercular agents. The combination of the bromo, pyrrole, and benzoic acid functionalities within a single molecule presents a promising strategy for the discovery of novel antimicrobial compounds.

Table 1: Antimicrobial Research on Related Scaffolds This table is interactive. You can sort and filter the data.

| Scaffold/Derivative Type | Type of Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrrole & Pyrrolidine derivatives from 4-bromo-2-hydroxy benzoic acid hydrazide | Antibacterial, Antifungal | Newly synthesized compounds evaluated for antimicrobial activities. | arastirmax.com |

| Pyrrole-containing compounds | Antibacterial, Antitubercular | Pyrrole is a significant ring structure with diverse biological activities. | nih.gov |

| Benzoic acid derivatives | Antibacterial, Antifungal | Known for disrupting bacterial cell homeostasis. | researchgate.net |

| Pyrrolidine derivatives | Antimicrobial, Antitubercular | Essential structural units in many pharmaceutical compounds. | nih.gov |

| p-amino benzoic acid derivatives | Antibacterial | Schiff bases of PABA were found to be potent antibacterial agents. | chitkara.edu.in |

Modulators of Cellular Processes (e.g., mAb Production Stimulation)

Recent research has indicated that certain chemical compounds can influence cellular processes, such as the production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cells, which are a cornerstone of the biopharmaceutical industry. nih.govnih.govplos.orgdergipark.org.tr While direct studies on this compound are not extensively documented in this specific context, research on structurally related molecules provides valuable insights.

A study screening a large chemical library discovered that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), a compound containing a pyrrole and a benzamide moiety, was capable of increasing monoclonal antibody production in recombinant CHO cells. nih.govnih.govplos.org This compound was found to suppress cell growth while simultaneously increasing the cell-specific glucose uptake rate and the intracellular amount of adenosine (B11128) triphosphate (ATP). nih.govnih.govplos.org

Interestingly, the study also revealed that this compound could modulate the glycosylation of the monoclonal antibody, a critical quality attribute for therapeutic proteins. nih.gov Specifically, it suppressed the galactosylation of the N-linked glycans. nih.gov Further investigation into the structure-activity relationship identified the 2,5-dimethylpyrrole moiety as the most effective partial structure for enhancing mAb production. nih.govnih.gov This suggests that the pyrrole ring plays a crucial role in this biological activity and that further structural optimization of pyrrole derivatives could lead to improved production and quality control of monoclonal antibodies. nih.govnih.gov